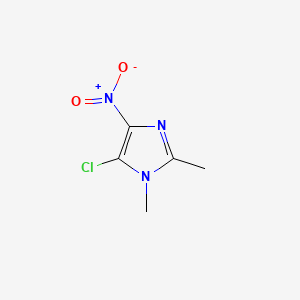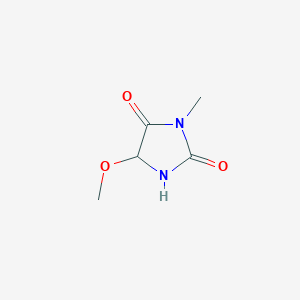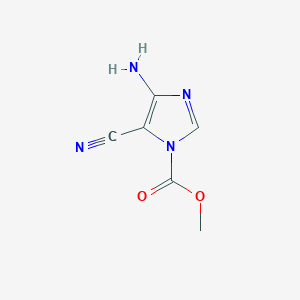
5-Chloro-1,2-dimethyl-4-nitro-1H-imidazole
Descripción general
Descripción
5-Chloro-1,2-dimethyl-4-nitro-1H-imidazole is a derivative of 4-nitroimidazole . It is also known as 1,3-diazole . The molecular formula is C4H4ClN3O2 and the molecular weight is 161.546 . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular structure of 5-Chloro-1,2-dimethyl-4-nitro-1H-imidazole can be viewed as a 2D Mol file or as a computed 3D SD file . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Physical And Chemical Properties Analysis
5-Chloro-1,2-dimethyl-4-nitro-1H-imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
Halogen Bonding in Crystal Structures
5-Chloro-1,2-dimethyl-4-nitro-1H-imidazole has been studied for its role in halogen bonding within crystal structures. In a comparison with another imidazole derivative, it was found that C-Cl...O halogen bonds are key interactions in crystal packing. Notably, this compound exhibited one very short and directional C-Cl...O contact, playing a significant role in the structural formation of crystals (Kubicki & Wagner, 2007).
Reactivity with Amino Acids
Research has also been conducted on the reactivity of 5-Chloro-1,2-dimethyl-4-nitro-1H-imidazole with amino acids. This investigation led to the synthesis of N-(4-nitro-5-imidazolyl)- and N-(5-nitro-4-imidazolyl)-substituted amino acids, expanding the potential applications of this compound in chemical synthesis (Kochergin et al., 1999).
Synthesis and Reactivity in Organic Chemistry
The synthesis and reactivity of 4-[4-(Chloromethyl)styryl]-1,2-dimethyl-5-nitro-1H-imidazole were explored through a Stille cross-coupling reaction. This study expanded the understanding of the reactivity of this activated chloromethyl compound towards various electrophiles, highlighting its versatility in organic synthesis (Primas et al., 2013).
Applications in pH Monitoring
Another interesting application is in pH monitoring within chloroplasts. pH-sensitive imidazoline- and imidazolidine-based nitroxides, related to this compound, have been developed for pH monitoring inside chloroplasts, demonstrating significant changes in EPR spectra with light-induced acidification (Tikhonov et al., 2008).
Synthesis of Metal Complexes
The compound has also been used in the synthesis of metal complexes. In one study, bis(1,2-dimethyl-5-nitro-imidazol)dichlorocobalt(II) was synthesized, offering insights into the crystal structure and potential applications in coordination chemistry (Rosu et al., 1997).
Synthesis of High Functional Derivatives
Additionally, it has been utilized in the synthesis of high functional derivatives, like substituted 2--[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols, through TDAE methodology, contributing to the field of functional group chemistry (Juspin et al., 2011).
Molecular Docking and Spectroscopic Analysis
In spectroscopic analysis and molecular docking, imidazole derivatives have been synthesized and characterized, offering insights into their reactive properties through DFT and molecular dynamics simulations. These studies provide a deeper understanding of the molecular structure and potential pharmaceutical applications (Thomas et al., 2018).
Crystal Scaffolding in Magnetic Materials
The compound's derivatives have been explored in the context of organic magnetic materials, particularly focusing on the role of hydrogen bonds in the crystal scaffolding or exchange linkers, contributing to the field of material science and magnetism (Ferrer et al., 2001).
Mecanismo De Acción
While specific information on the mechanism of action for 5-Chloro-1,2-dimethyl-4-nitro-1H-imidazole was not found, it is known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Direcciones Futuras
While specific future directions for 5-Chloro-1,2-dimethyl-4-nitro-1H-imidazole were not found, it is known that imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show a broad range of chemical and biological properties, making them a promising area for future research .
Propiedades
IUPAC Name |
5-chloro-1,2-dimethyl-4-nitroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-3-7-5(9(10)11)4(6)8(3)2/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKVERUWORSURH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238371 | |
| Record name | 5-Chloro-1,2-dimethyl-4-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91027-93-9 | |
| Record name | 5-Chloro-1,2-dimethyl-4-nitro-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091027939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-1,2-dimethyl-4-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















